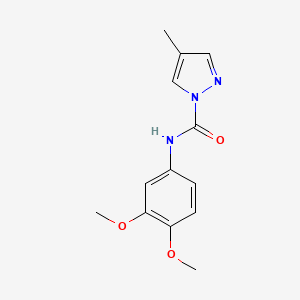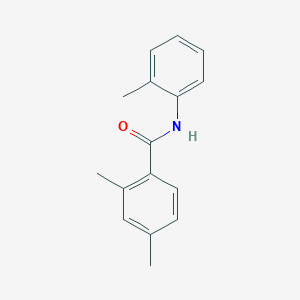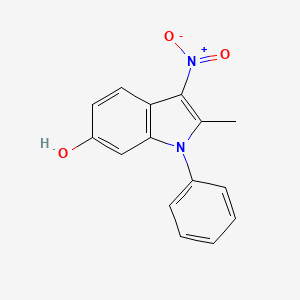amine](/img/structure/B5816394.png)
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl](2-morpholin-4-ylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-2,5-dimethylphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups The compound also contains a morpholine moiety linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,5-dimethylphenyl)sulfonylamine typically involves multiple steps, starting from readily available starting materials. One common approach is the sulfonylation of a substituted phenyl compound followed by the introduction of the morpholine moiety. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the sulfonyl group and subsequent nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
(4-Ethoxy-2,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2,5-dimethylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine moiety may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-2,5-dimethylphenyl)sulfonylamine
- (4-Ethoxy-2,5-dimethylphenyl)sulfonylamine
Uniqueness
(4-Ethoxy-2,5-dimethylphenyl)sulfonylamine is unique due to the presence of both the ethoxy and morpholine groups, which can confer distinct chemical and biological properties. These features may enhance its solubility, stability, and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-22-15-11-14(3)16(12-13(15)2)23(19,20)17-5-6-18-7-9-21-10-8-18/h11-12,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOGWVPZMSPQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)
![3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B5816324.png)

![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)


![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)

![N'-[(E)-{3,4-BIS[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE](/img/structure/B5816418.png)
![(5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5816424.png)
